2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol
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Overview
Description
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol is an organic compound with a unique structure that combines a cycloheptene ring with a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol typically involves the following steps:
Formation of the Cycloheptene Ring: The cycloheptene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Attachment of the Methoxyphenol Group: The methoxyphenol group is introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce cycloheptanol derivatives.
Scientific Research Applications
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-[(1R)-cyclohex-2-en-1-yl]-4-methoxyphenol: Similar structure but with a cyclohexene ring.
2-[(1R)-cyclooct-2-en-1-yl]-4-methoxyphenol: Similar structure but with a cyclooctene ring.
Uniqueness
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol is unique due to its specific ring size and the presence of both a cycloheptene ring and a methoxyphenol group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
CAS No. |
200552-24-5 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol |
InChI |
InChI=1S/C14H18O2/c1-16-12-8-9-14(15)13(10-12)11-6-4-2-3-5-7-11/h4,6,8-11,15H,2-3,5,7H2,1H3/t11-/m0/s1 |
InChI Key |
GZYHDTDXJPVLGV-NSHDSACASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)[C@@H]2CCCCC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2CCCCC=C2 |
Origin of Product |
United States |
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